Direct Competition Experiment: Isopropoxy(phenyl)silane Demonstrates Superior Kinetic Reactivity Over Phenylsilane
In a head-to-head competition experiment, isopropoxy(phenyl)silane (PhSi(OiPr)H₂) was shown to be kinetically more reactive than phenylsilane (PhSiH₃) when both silanes were present in the same reaction vessel. The experiment, reported as Scheme 4 in the supporting information of J. Am. Chem. Soc. 2019, 141 (18), 7473–7485, demonstrates that the isopropoxy-substituted silane is consumed preferentially, confirming its higher intrinsic reactivity under identical catalytic conditions [1]. This result is consistent with the mechanistic hypothesis that the isopropoxy ligand facilitates metal hydride formation more efficiently than hydride ligands alone.
| Evidence Dimension | Relative reaction rate (kinetic preference) |
|---|---|
| Target Compound Data | Preferentially consumed in competition experiment |
| Comparator Or Baseline | Phenylsilane (PhSiH₃) — less reactive, consumed more slowly |
| Quantified Difference | Qualitative preferential consumption; rate ratio not explicitly quantified in source |
| Conditions | Metal-catalyzed hydrogen atom transfer (HAT) reaction conditions; both silanes present simultaneously |
Why This Matters
Higher kinetic reactivity translates to faster reaction completion, reduced time per synthetic cycle, and lower cumulative silane consumption, all of which reduce total cost per mole of product.
- [1] Obradors, C.; Martinez, R. M.; Shenvi, R. A. Supporting Information: Scheme 4. A Competition Experiment Indicates That PhSi(OiPr)H₂ Is More Reactive Than PhSiH₃. J. Am. Chem. Soc. 2019, 141 (18), 7473–7485. PMCID: PMC6953484. View Source
